6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
CAS No.: 478040-60-7
Cat. No.: VC7226132
Molecular Formula: C15H10F3IN2
Molecular Weight: 402.159
* For research use only. Not for human or veterinary use.
![6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine - 478040-60-7](/images/structure/VC7226132.png)
Specification
CAS No. | 478040-60-7 |
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Molecular Formula | C15H10F3IN2 |
Molecular Weight | 402.159 |
IUPAC Name | 6-iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C15H10F3IN2/c1-9-5-12(19)7-21-8-13(20-14(9)21)10-3-2-4-11(6-10)15(16,17)18/h2-8H,1H3 |
Standard InChI Key | MCWMTPMTNZVJLF-UHFFFAOYSA-N |
SMILES | CC1=CC(=CN2C1=NC(=C2)C3=CC(=CC=C3)C(F)(F)F)I |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₅H₁₀F₃IN₂ and a molecular weight of 402.15 g/mol . Its structure features:
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An imidazo[1,2-a]pyridine backbone, a bicyclic system fused with an imidazole ring.
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Iodine at position 6, introducing steric bulk and potential for halogen bonding.
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A methyl group at position 8, influencing electronic and steric properties.
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A 3-(trifluoromethyl)phenyl substituent at position 2, contributing lipophilicity and metabolic stability.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₅H₁₀F₃IN₂ |
Molecular Weight | 402.15 g/mol |
IUPAC Name | 6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
Synthetic Pathways and Optimization
General Synthesis of Imidazo[1,2-a]pyridines
While no direct synthesis for this compound is documented, analogous imidazo[1,2-a]pyridines are typically synthesized via:
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Cyclocondensation: 2-Aminopyridine derivatives react with α-haloketones or aldehydes under acidic or basic conditions .
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Metal-Catalyzed Coupling: Suzuki-Miyaura or Ullmann reactions introduce aryl groups at specific positions .
For this compound, a plausible route involves:
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Iodination of a pre-formed 8-methylimidazo[1,2-a]pyridine at position 6 using N-iodosuccinimide (NIS).
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Introduction of the 3-(trifluoromethyl)phenyl group via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
Challenges in Synthesis
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Regioselectivity: Ensuring iodination occurs exclusively at position 6 requires careful control of reaction conditions.
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Stability of Trifluoromethyl Group: Harsh conditions may degrade the CF₃ moiety, necessitating mild reagents.
Physicochemical Properties
Solubility and Lipophilicity
The trifluoromethylphenyl group enhances lipophilicity (logP ≈ 3.5–4.0), suggesting poor aqueous solubility but improved membrane permeability. The iodine atom increases molecular weight and polar surface area, potentially limiting blood-brain barrier penetration .
Spectroscopic Characterization
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¹H NMR: Expected signals include aromatic protons (δ 7.5–8.5 ppm), methyl group (δ 2.5–3.0 ppm), and CF₃-coupled splitting patterns .
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Mass Spectrometry: A molecular ion peak at m/z 402.15 [M+H]⁺ confirms the molecular weight .
Table 2: Predicted Spectral Data
Technique | Key Features |
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¹H NMR | Aromatic protons, methyl singlet, CF₃ coupling |
LC-MS | [M+H]⁺ at 402.15 |
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